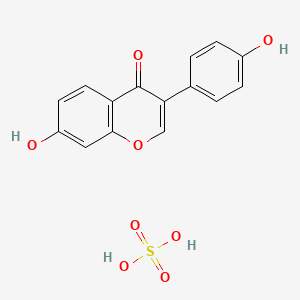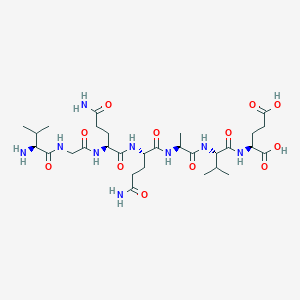
L-Valylglycyl-L-glutaminyl-L-glutaminyl-L-alanyl-L-valyl-L-glutamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Valylglycyl-L-glutaminyl-L-glutaminyl-L-alanyl-L-valyl-L-glutamic acid is a complex peptide compound composed of multiple amino acids This compound is of interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Valylglycyl-L-glutaminyl-L-glutaminyl-L-alanyl-L-valyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (Diisopropylcarbodiimide) and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA (Trifluoroacetic acid) to expose the reactive sites for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (Triisopropylsilane).
Industrial Production Methods
Industrial production of such peptides often involves automated peptide synthesizers that can handle large-scale synthesis with high precision. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
L-Valylglycyl-L-glutaminyl-L-glutaminyl-L-alanyl-L-valyl-L-glutamic acid can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds using acidic or enzymatic conditions.
Oxidation: Oxidative modifications can occur at specific amino acid residues, such as methionine or cysteine.
Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., HCl) or enzymatic hydrolysis using proteases.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis will yield individual amino acids or smaller peptide fragments, while oxidation and reduction will modify specific residues within the peptide.
科学研究应用
L-Valylglycyl-L-glutaminyl-L-glutaminyl-L-alanyl-L-valyl-L-glutamic acid has several scientific research applications:
Biochemistry: Used as a model peptide for studying protein folding and interactions.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in wound healing.
Industrial: Used in the production of specialized enzymes or as a component in biochemical assays.
作用机制
The mechanism of action of L-Valylglycyl-L-glutaminyl-L-glutaminyl-L-alanyl-L-valyl-L-glutamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets and altering their activity. The exact pathways and targets depend on the specific application and context in which the peptide is used.
相似化合物的比较
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide with applications in clinical nutrition and sports supplements.
γ-L-Glutamyl-L-cysteine: An intermediate in the synthesis of glutathione, an important antioxidant.
Uniqueness
L-Valylglycyl-L-glutaminyl-L-glutaminyl-L-alanyl-L-valyl-L-glutamic acid is unique due to its specific sequence of amino acids, which imparts distinct properties and potential applications. Its complexity allows for more specialized interactions and functions compared to simpler peptides.
属性
CAS 编号 |
336158-14-6 |
|---|---|
分子式 |
C30H51N9O12 |
分子量 |
729.8 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C30H51N9O12/c1-13(2)23(33)28(48)34-12-21(42)36-16(6-9-19(31)40)27(47)37-17(7-10-20(32)41)26(46)35-15(5)25(45)39-24(14(3)4)29(49)38-18(30(50)51)8-11-22(43)44/h13-18,23-24H,6-12,33H2,1-5H3,(H2,31,40)(H2,32,41)(H,34,48)(H,35,46)(H,36,42)(H,37,47)(H,38,49)(H,39,45)(H,43,44)(H,50,51)/t15-,16-,17-,18-,23-,24-/m0/s1 |
InChI 键 |
CRKUHNSJLVTGHN-BCGAWERHSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)N |
规范 SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



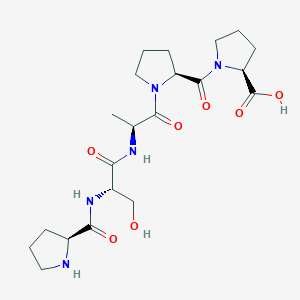
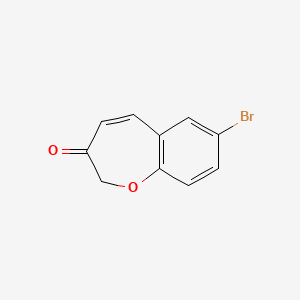
![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-fluorophenyl)methylideneamino]benzamide](/img/structure/B14236100.png)
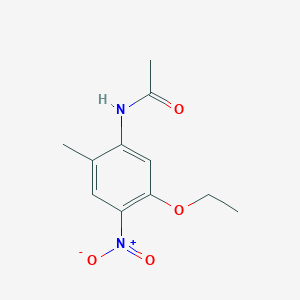
![6-[4-(Dimethylamino)phenyl]-2-oxohexa-3,5-dienoic acid](/img/structure/B14236118.png)
![Octanamide, N-[2-(hydroxyamino)-2-methylpropyl]-](/img/structure/B14236125.png)
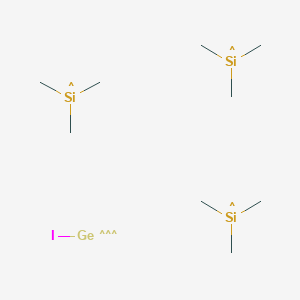
![4,4',4''-{Benzene-1,3,5-triyltris[(4-methoxyphenyl)azanediyl]}triphenol](/img/structure/B14236141.png)
![(1,2-Dioxoethane-1,2-diyl)bis[(4,1-phenylene)(methylazanediyl)ethane-2,1-diyl] diacetate](/img/structure/B14236149.png)
![5H-thiazolo[3,2-a]quinazolin-5-one, 1-(bromomethyl)-1,2-dihydro-](/img/structure/B14236163.png)


